2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3,3-dimethylpiperidine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-characterized, but it is believed to exert its effects through interactions with enzymes or receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine
- 2-Chloro-4-(4-methylpiperidin-1-yl)pyrimidine
- 2-Chloro-4-(2,2-dimethylpiperidin-1-yl)pyrimidine
Uniqueness
2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine is unique due to the presence of the 3,3-dimethylpiperidinyl group, which can influence its chemical reactivity and biological activity compared to similar compounds .
Biological Activity
2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a chloro group and a 3,3-dimethylpiperidine moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in various biological pathways. For instance, it acts on cholinesterases, which are crucial for neurotransmitter regulation in the nervous system .
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. Specifically, it has shown enhanced cytotoxicity compared to established chemotherapeutics .
- Antiviral Properties : Preliminary investigations suggest that it may inhibit viral replication, particularly against pathogens like SARS-CoV-2 and dengue virus by targeting specific viral proteins .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Therapy : A study involving FaDu hypopharyngeal tumor cells showed that the compound not only inhibited cell proliferation but also induced apoptosis more effectively than traditional agents like bleomycin. This suggests its potential as a novel anticancer drug .
- Alzheimer's Disease : Research has indicated that derivatives of this compound can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. The dual inhibition mechanism may provide a multi-targeted approach to treatment .
Properties
IUPAC Name |
2-chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-11(2)5-3-7-15(8-11)9-4-6-13-10(12)14-9/h4,6H,3,5,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBURTKTWKGUOHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C2=NC(=NC=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.